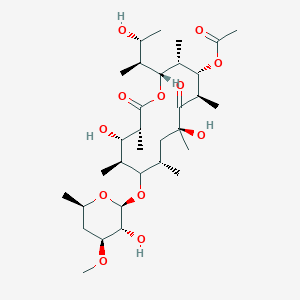
Darcanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darcanolide is an antibiotic.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Darcanolide has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including those resistant to common antibiotics. The compound's ability to disrupt bacterial cell membranes is a key mechanism behind its effectiveness .
Antitumor Activity
Recent research has highlighted the potential of this compound as an antitumor agent. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, such as NCI-N87 and DLD-1. The compound's cytotoxic effects are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound's antimicrobial activity involved testing against a panel of resistant bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, showcasing its potential as an alternative therapeutic agent .
Case Study 2: Antitumor Mechanism
In an experimental setup, this compound was administered to cultured human cancer cells. The findings revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed that the compound induced apoptosis via the mitochondrial pathway, highlighting its mechanism of action in cancer therapy .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
|---|---|---|
| Strain A | 5 µg/mL | 10 µg/mL |
| Strain B | 3 µg/mL | 8 µg/mL |
| Strain C | 2 µg/mL | 15 µg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| NCI-N87 | 10 | 25 |
| DLD-1 | 15 | 30 |
Eigenschaften
CAS-Nummer |
33909-56-7 |
|---|---|
Molekularformel |
C32H56O12 |
Molekulargewicht |
632.78 |
IUPAC-Name |
[(2R,3S,4S,5R,7S,9S,11S,12S,13R)-7,12-dihydroxy-2-[(2S,3R)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C32H56O12/c1-14-13-32(10,39)29(37)20(7)28(42-22(9)34)19(6)27(16(3)21(8)33)43-30(38)18(5)24(35)17(4)26(14)44-31-25(36)23(40-11)12-15(2)41-31/h14-21,23-28,31,33,35-36,39H,12-13H2,1-11H3/t14-,15+,16-,17-,18+,19-,20+,21+,23-,24-,25+,26?,27+,28-,31-,32-/m0/s1 |
InChI-Schlüssel |
JJFUPGPVLFUWIV-JRFITOMFSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Darcanolide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















